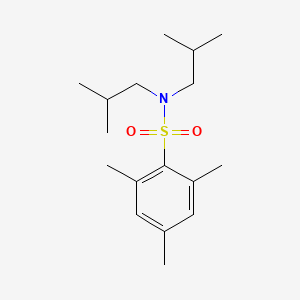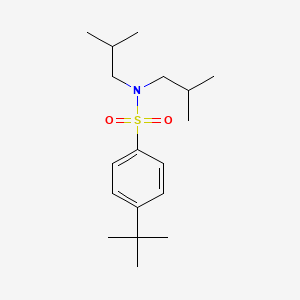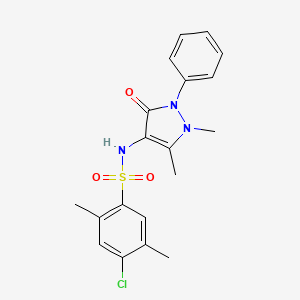
4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that exhibits a broad range of biological activity, making it a valuable tool in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide is not well-understood. However, it has been found to interact with various biological targets, including enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and to disrupt protein-protein interactions, such as those involved in the formation of amyloid fibrils.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide are varied and depend on the specific biological target it interacts with. It has been found to exhibit antibacterial and antifungal activity by disrupting the cell membranes of microorganisms. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its broad range of biological activity. It can be used to study various biological targets and pathways. Additionally, it has been found to exhibit low toxicity, making it a safe tool to use in research. However, one of the limitations of using 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it could be used as a tool in the study of protein-protein interactions and enzyme inhibition. Further research is needed to fully understand the mechanism of action and potential applications of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-phenylphenylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The synthesis method has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a broad range of biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. It has also been used as a tool in the study of enzyme inhibition and protein-protein interactions.
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-22(2,3)18-13-15-19(16-14-18)26(24,25)23-21-12-8-7-11-20(21)17-9-5-4-6-10-17/h4-16,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUIKXIBLBPDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

